molecular formula C20H17N3O3S B2953935 2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 332051-36-2

2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Cat. No.: B2953935
CAS No.: 332051-36-2
M. Wt: 379.43
InChI Key: GEQWMZPCLFIAQF-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyridine derivative featuring a cyano group at position 3, a ketone at position 6, and a 3-phenoxyphenyl substituent at position 2.

Properties

IUPAC Name

2-[[5-cyano-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c21-11-17-16(10-19(25)23-20(17)27-12-18(22)24)13-5-4-8-15(9-13)26-14-6-2-1-3-7-14/h1-9,16H,10,12H2,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQWMZPCLFIAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide , also known by its chemical identifiers and molecular formula C29H27N3O3SC_{29}H_{27}N_{3}O_{3}S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound's structure is characterized by a tetrahydropyridine core with a cyano and phenoxyphenyl substituent. The presence of a thioacetamide group enhances its reactivity and biological interactions.

Cytotoxicity

Cytotoxicity assays have demonstrated that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the disruption of mitochondrial membrane potential and the activation of caspases .

CompoundCell LineIC50 (μM)
This compoundHeLaTBD
Similar Derivative AMCF-729
Similar Derivative BHeLa73

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Notably, derivatives containing similar heterocyclic structures have shown effectiveness against Mycobacterium tuberculosis strains. The observed activity is attributed to the ability of these compounds to inhibit essential bacterial enzymes .

The biological activity of this compound can be linked to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction is a common mechanism observed in related compounds.
  • Antimicrobial Mechanisms : For antimicrobial activity, the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways is often noted.

Case Studies

Several studies have explored the biological efficacy of compounds related to this compound:

  • Study on Cytotoxic Effects : A study conducted on various derivatives showed that specific modifications in the structure significantly enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial properties against resistant strains of bacteria and fungi found promising results for certain derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent variations, synthetic routes, physicochemical properties, and spectroscopic data.

Structural Analogues and Substituent Variations

Compound Name / ID Core Structure Substituent at Position 4 Molecular Formula Molecular Weight Key Differences
Target Compound 1,4,5,6-Tetrahydropyridine 3-Phenoxyphenyl C₂₀H₁₆N₃O₃S* 378.43* Reference compound
Compound 24 () Triazinoindole 4-Phenoxyphenyl C₂₅H₁₈N₆O₂S 490.56 Triazinoindole core instead of tetrahydropyridine
N-(4-Chlorophenyl) derivative () Pyridine 4-Chlorophenyl C₂₁H₁₅ClN₄OS 406.88 Styryl groups at positions 4 and 6; chlorophenyl substituent
375835-43-1 () 1,4,5,6-Tetrahydropyridine p-Tolyl C₁₈H₁₆N₄O₂S₂ 384.48 p-Tolyl (methylphenyl) instead of 3-phenoxyphenyl
342594-57-4 () 1,4,5,6-Tetrahydropyridine 3-Methoxyphenyl C₁₅H₁₅N₃O₃S 317.36 Smaller methoxyphenyl group; lower molecular weight

*Calculated based on structural similarity to and .

Physicochemical Properties

  • Storage at 2–8°C (as in ) is recommended for stability .
  • Hazard Profile: Similar compounds (e.g., ) exhibit warnings for skin/eye irritation (H315, H319) and toxicity if ingested (H302), suggesting shared hazards due to the acetamide and cyano groups .

Spectroscopic Data

  • IR Spectroscopy :
    • Target Compound: Expected peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch), consistent with and .
    • Compound 8c (): Peaks at 2221 cm⁻¹ (C≡N) and 1659 cm⁻¹ (C=O) .
  • Melting Points: Compound 375835-43-1 (): No explicit data, but analogs like 8c () melt at 273–275°C .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 375835-43-1 () 342594-57-4 ()
Molecular Weight 378.43* 384.48 317.36
Predicted LogP ~3.2 (high) ~2.8 ~1.9
Storage 2–8°C (inferred) 2–8°C Sealed, dry

Table 2: Hazard Comparisons

Compound Hazard Statements Precautionary Measures
Target Compound Likely H302, H315, H319 Avoid inhalation; use PPE
375835-43-1 () H302, H315, H319, H335 P261 (avoid dust), P305+P351+P338 (eye rinse)
342594-57-4 () Not specified General handling protocols

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